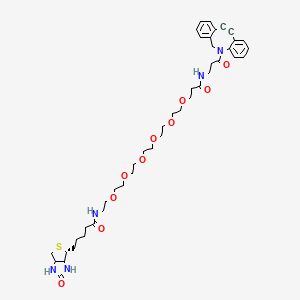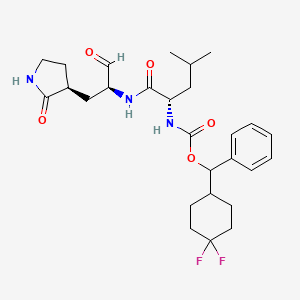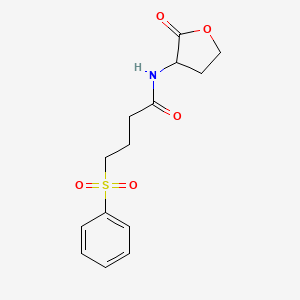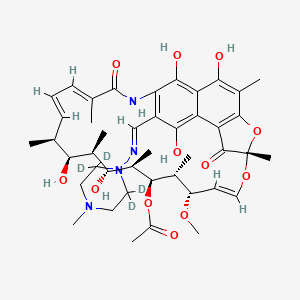
Rifampicin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifampicin-d4, also known as Rifampin-d4, is a deuterium-labeled derivative of rifampicin. Rifampicin is a potent and broad-spectrum antibiotic primarily used to treat bacterial infections such as tuberculosis and leprosy. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d4 typically involves the incorporation of deuterium atoms into the rifampicin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the reaction of rifamycin S with deuterated tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. Continuous flow synthesis in microreactors is often employed to enhance efficiency and reduce costs. This method uses less 1-amino-4-methyl piperazine and achieves a higher overall yield without changing solvents and purification processes between steps .
Analyse Des Réactions Chimiques
Types of Reactions
Rifampicin-d4 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced form.
Substitution: Substitution reactions can occur at the piperazine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Rifampin quinone.
Reduction: Reduced rifampicin.
Substitution: Various rifampicin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Rifampicin-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of rifampicin.
Biology: Helps in understanding the interaction of rifampicin with biological molecules.
Medicine: Used in clinical studies to monitor the distribution and elimination of rifampicin in the body.
Industry: Employed in the development of new antibiotics and in quality control processes for rifampicin production
Mécanisme D'action
Rifampicin-d4, like rifampicin, inhibits bacterial DNA-dependent RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding prevents the initiation of RNA synthesis, thereby inhibiting bacterial growth. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: Another first-line anti-tuberculosis drug.
Pyrazinamide: Often used in combination with rifampicin for tuberculosis treatment.
Ethambutol: Another antibiotic used to treat tuberculosis.
Uniqueness of Rifampicin-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track the compound in metabolic studies, providing more accurate data on its pharmacokinetics and metabolism compared to non-labeled rifampicin .
Propriétés
Formule moléculaire |
C43H58N4O12 |
|---|---|
Poids moléculaire |
827.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2 |
Clé InChI |
JQXXHWHPUNPDRT-NYCIAJJYSA-N |
SMILES isomérique |
[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])C)[2H] |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


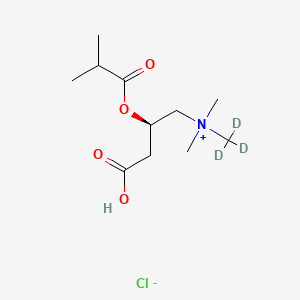
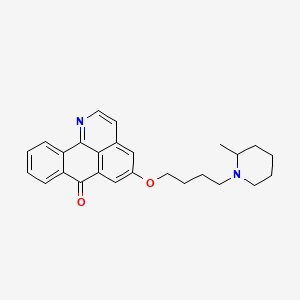
![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
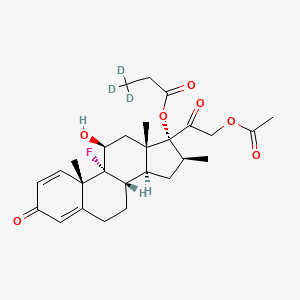
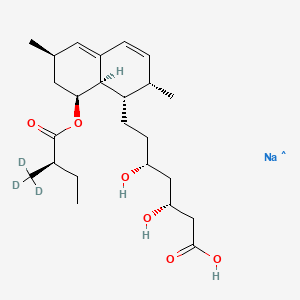
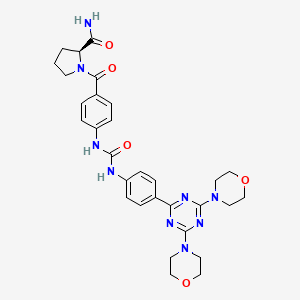


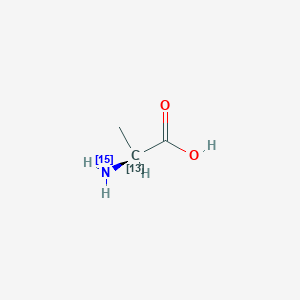
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
